molecular formula C20H18N4O2 B2583405 N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034202-05-4

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No. B2583405
CAS RN: 2034202-05-4
M. Wt: 346.39
InChI Key: NABNUWLRYUOVOY-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Novel Synthetic Approaches : A study by Mamedov et al. (2016) describes a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via the Meinwald rearrangement, highlighting methods that could potentially apply to the synthesis of related compounds like N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. This methodology emphasizes operational simplicity and high yields, which could be relevant for synthesizing a wide range of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Biological and Pharmacological Activities

  • Antibacterial Activities : The work by Arutyunyan et al. (2013) on the synthesis and antibacterial activity of oxalates and acetamides derived from cyanoesters and nitriles points towards potential antibacterial applications of similar compounds. The study found that certain oxalate derivatives exhibit high antibacterial activity, suggesting that structurally related compounds, including those with oxalamide functionalities, may also possess such biological properties (Arutyunyan et al., 2013).

Material Science and Nanotechnology Applications

  • Electrochromic and Photophysical Properties : Research into the electrochromic switching and microkinetic behavior of oxazine derivatives by Zhu et al. (2014) showcases the potential of certain organic compounds in optoelectronic applications. The study's findings on improved fatigue resistance and color reversibility could inspire research into similar compounds, including those with indole and oxalamide functionalities, for applications in smart materials and reversible optical storage (Zhu et al., 2014).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-24-11-9-15-12-14(6-7-18(15)24)8-10-22-19(25)20(26)23-17-5-3-2-4-16(17)13-21/h2-7,9,11-12H,8,10H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABNUWLRYUOVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

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